molecular formula C11H14BrClN2O4 B2730479 Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride CAS No. 2171792-17-7

Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride

Cat. No.: B2730479
CAS No.: 2171792-17-7
M. Wt: 353.6
InChI Key: QGTPBPSEWFGUBB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a substituted phenyl ring with bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride typically involves a multi-step process starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable aromatic precursor, such as 4-bromoaniline, using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Esterification: The resulting nitro compound is then subjected to esterification with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Nucleophiles: Hydroxide ions, amines.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Reduction: Formation of 2-amino-3-(4-bromo-2-aminophenyl)propanoate.

    Substitution: Formation of various substituted phenyl derivatives.

    Hydrolysis: Formation of 2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid.

Scientific Research Applications

Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand the biological activity of related compounds and their interactions with biological targets.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the nitro and bromine groups can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-amino-3-(4-bromo-2-aminophenyl)propanoate hydrochloride: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride: Similar structure but with a methyl group instead of a nitro group.

These compounds share structural similarities but differ in their functional groups, which can lead to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4.ClH/c1-2-18-11(15)9(13)5-7-3-4-8(12)6-10(7)14(16)17;/h3-4,6,9H,2,5,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTPBPSEWFGUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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